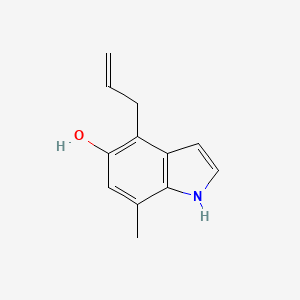

7-methyl-4-prop-2-enyl-1H-indol-5-ol

Description

7-Methyl-4-prop-2-enyl-1H-indol-5-ol is an indole derivative characterized by a hydroxyl group at position 5, a methyl group at position 7, and a prop-2-enyl (allyl) substituent at position 4. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to bioactive molecules like serotonin and melatonin. The prop-2-enyl group may enhance reactivity, enabling cross-coupling or polymerization reactions, while the hydroxyl group contributes to hydrogen-bonding interactions critical for biological activity .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

7-methyl-4-prop-2-enyl-1H-indol-5-ol |

InChI |

InChI=1S/C12H13NO/c1-3-4-9-10-5-6-13-12(10)8(2)7-11(9)14/h3,5-7,13-14H,1,4H2,2H3 |

InChI Key |

MJSSJABRHJQGFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-prop-2-enyl-1H-indol-5-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of aryllithiums adding to α-diazoesters, followed by transformation into indoles .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes. For example, a Cu-catalyzed (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines can produce 2,3-disubstituted indoles . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-prop-2-enyl-1H-indol-5-ol undergoes various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form quinones or other oxidized products.

Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce indolines .

Scientific Research Applications

7-methyl-4-prop-2-enyl-1H-indol-5-ol has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-prop-2-enyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares 7-methyl-4-prop-2-enyl-1H-indol-5-ol with structurally related indole derivatives:

*Calculated based on molecular formula.

Key Observations :

- Substitution Position: The hydroxyl group in 7-methyl-4-prop-2-enyl-1H-indol-5-ol is at position 5, unlike analogs with hydroxyls at position 4 (e.g., ).

- Functional Groups: The prop-2-enyl group distinguishes the target compound from methoxy (), amino-allyl (), and triazole-containing analogs (), influencing reactivity and applications.

Physical and Chemical Properties

*Inferred from structural analogs.

Key Differences :

- The amino-allyl compound () is a liquid, contrasting with solid hydroxyl/methoxy derivatives, likely due to reduced crystallinity from the flexible side chain.

- Solubility trends correlate with substituent polarity: hydroxyl > methoxy > allyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.